2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride
Description
2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride is a fluorinated sulfonamide derivative characterized by a benzenesulfonamido group substituted with fluorine at the para position.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O2S.ClH/c9-6-1-3-7(4-2-6)15(13,14)12-5-8(10)11;/h1-4,12H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRHPFNJCWIBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-26-7 | |
| Record name | 2-(4-fluorobenzenesulfonamido)ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethanimidamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The compound is typically produced in bulk quantities and packaged under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s 4-fluorobenzenesulfonamido group contrasts with substituents in analogs such as:
- Chlorophenyl (e.g., 2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide ).
- Nitrophenyl (e.g., N′-Hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide ).
- Methoxy/ethoxy (e.g., 2-(3-Ethoxy-4-methoxyphenyl) derivatives ).
- Thioether (e.g., 2-(Phenylthio)ethanimidamide hydrochloride ).
- tert-Butylphenoxy (e.g., 2-(4-tert-Butylphenoxy)ethanimidamide hydrochloride ).
Key Observations :
- Electron-Withdrawing Groups : The fluorine atom in the target compound may enhance stability and hydrogen-bonding capacity compared to bulkier groups like tert-butyl .
- Reactivity : Sulfonamides (as in the target compound) are less reactive than sulfonyl fluorides (e.g., AEBSF in ), which release hydrogen fluoride and pose corrosion risks .
Physical and Chemical Properties
Melting Points and Stability:
- 2-(2,6-Dichlorophenyl)ethanimidamide HCl : 323–325°C (high crystallinity due to Cl substituents).
- 2-(Phenylthio)ethanimidamide HCl : 175–177°C (thioether reduces H-bonding capacity).
- AEBSF (sulfonyl fluoride) : Corrosive, releases HF .
The target compound’s sulfonamido group likely increases melting points compared to thioethers but remains less reactive than sulfonyl fluorides.
Biological Activity
2-(4-Fluorobenzenesulfonamido)ethanimidamide hydrochloride, with the molecular formula CHClFNOS and a molecular weight of 267.71 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. Its mechanism can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Protein Interactions : The compound interacts with proteins, influencing their functions and potentially altering cellular pathways.
Applications in Scientific Research
This compound is utilized in several fields, including:
- Medicinal Chemistry : Its potential therapeutic effects are being investigated for drug development.
- Biological Research : It serves as a tool for studying enzyme inhibition and protein interactions.
- Organic Synthesis : Employed as a reagent in various chemical reactions.
Biological Evaluation
Recent studies have evaluated the biological activity of this compound through various assays. Notable findings include:
- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi.
- Enzyme Inhibition : Specific studies have demonstrated its efficacy in inhibiting enzymes related to disease pathways, suggesting potential applications in treating conditions like cancer or neurodegenerative diseases.
Case Studies
Several case studies have highlighted the compound's effectiveness:
- A study reported that derivatives of this compound showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This suggests potential as a therapeutic agent for cognitive disorders .
- Another investigation focused on its role in inhibiting certain bacterial strains, demonstrating a broad spectrum of antimicrobial activity with minimal inhibitory concentrations (MICs) ranging from 3.12 to 50 µg/mL against various pathogens .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Chlorobenzenesulfonamido)ethanimidamide hydrochloride | Chloro | Lacks fluorine; different electronic properties |
| 2-(4-Bromobenzenesulfonamido)ethanimidamide hydrochloride | Bromo | Bromine substituent affects stability |
| 2-(4-Methylbenzenesulfonamido)ethanimidamide hydrochloride | Methyl | Methyl group alters steric hindrance |
The presence of the fluorine atom in this compound enhances its stability and bioavailability compared to its analogs, making it particularly valuable in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
